4-Phenoxy-6-(trifluoromethyl)indolin-2-one
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Overview
Description
4-Phenoxy-6-(trifluoromethyl)indolin-2-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of indolin-2-one derivatives, which are known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-one typically involves the reaction of 4-phenoxyaniline with trifluoroacetic anhydride, followed by cyclization to form the indolin-2-one core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-6-(trifluoromethyl)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indolin-2-one core to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenoxy or indolin-2-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include quinone derivatives, indoline derivatives, and various substituted indolin-2-one compounds .
Scientific Research Applications
4-Phenoxy-6-(trifluoromethyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-one involves the inhibition of key signaling pathways in cells. It has been shown to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, which are critical for cell proliferation and survival . Additionally, the compound induces cell cycle arrest and promotes apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Semaxanib: A tyrosine kinase inhibitor with a similar indolin-2-one core.
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Toceranib: A veterinary drug with anticancer properties.
Nintedanib: Used in the treatment of idiopathic pulmonary fibrosis and certain cancers.
Uniqueness
4-Phenoxy-6-(trifluoromethyl)indolin-2-one is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability
Properties
IUPAC Name |
4-phenoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)9-6-12-11(8-14(20)19-12)13(7-9)21-10-4-2-1-3-5-10/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZNXDTAAYCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2OC3=CC=CC=C3)C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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